Diflunisal

Descripción

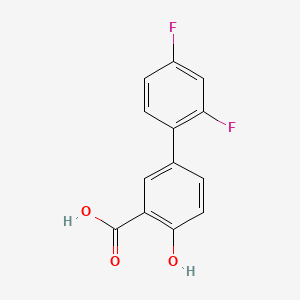

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPFGZXOMWLGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022932 | |

| Record name | Diflunisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22494-42-4 | |

| Record name | Diflunisal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflunisal [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diflunisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diflunisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflunisal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUNISAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210-211, 210 - 221 °C | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diflunisal in Transthyretin Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), acts as a therapeutic agent in transthyretin amyloidosis (ATTR). It details the pathophysiology of the disease, the specific molecular interactions of this compound with transthyretin (TTR), quantitative data on its efficacy, and the experimental protocols used to validate its mechanism.

The Molecular Pathogenesis of Transthyretin Amyloidosis

Transthyretin (TTR) is a protein that circulates in the blood and cerebrospinal fluid, primarily as a 127-kDa homotetramer.[1][2] Its main physiological role is the transport of thyroxine (T4) and retinol (vitamin A) via binding to retinol-binding protein. In ATTR, the disease process is initiated by the dissociation of the stable TTR tetramer into its constituent monomers.[3][4] This dissociation is the rate-limiting step in the pathogenesis of the disease.[3][5]

Once dissociated, the TTR monomers are conformationally unstable and can misfold. These misfolded monomers then self-assemble into a variety of soluble, toxic oligomers and, ultimately, insoluble amyloid fibrils.[4][6] These fibrils deposit in various tissues, particularly the peripheral nerves and heart, leading to progressive organ dysfunction, including polyneuropathy and cardiomyopathy.[1][2][7] Both wild-type TTR (in ATTRwt, or senile systemic amyloidosis) and mutated TTR (in ATTRv, the hereditary form) can undergo this amyloidogenic cascade.[4]

Core Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

This compound exerts its therapeutic effect not by addressing existing amyloid deposits, but by preventing the formation of new fibrils.[8] It functions as a "kinetic stabilizer." The core of its mechanism is to bind to the native homotetrameric conformation of TTR, thereby increasing the energy barrier for tetramer dissociation.[3][9][10]

This compound binds with high affinity to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[5][11] By occupying these sites, this compound effectively "clamps" the two dimers together, stabilizing the quaternary structure. This stabilization significantly slows the rate of tetramer dissociation, thus inhibiting the initial, rate-limiting step of the amyloid cascade.[3][5] This mechanism is analogous to that of the T119M TTR trans-suppressor mutation, which naturally stabilizes the tetramer and provides a genetic basis for the therapeutic strategy.[10]

The efficacy of this compound as a stabilizer has been quantified both in vitro and in vivo. Key parameters demonstrate its potent interaction with TTR and the resulting stabilization.

| Parameter | Value | Context | Source |

| Binding Affinity (Kd) | Kd1: 75 nM | Dissociation constant for the first binding site. | [12] |

| Kd2: 1500 nM | Dissociation constant for the second binding site (demonstrating negative cooperativity). | [12] | |

| In Vivo Concentration | 146 ± 39 µM | Mean serum concentration in healthy volunteers 12 hours after a 250 mg twice-daily dose. | [10] |

| In Vivo Stoichiometry | > 0.95 ± 0.13 | Moles of this compound bound per mole of TTR tetramer at a 250 mg twice-daily dose. | [10] |

| Stabilization Efficacy | > 3-fold | Slowing of urea-mediated dissociation and acid-mediated aggregation at a 250 mg twice-daily dose. | [10] |

| Clinical Dosage | 250 mg twice daily | Standard off-label dose used in clinical studies for ATTR. | [5][13][14] |

Experimental Protocols for Assessing TTR Stabilization

The kinetic stabilization of TTR by this compound has been validated through several key experimental methodologies.

This in vitro assay assesses a compound's ability to prevent TTR aggregation under denaturing conditions (low pH), which mimic the conformational changes required for amyloidogenesis.

Methodology:

-

Protein Preparation: Recombinant human TTR is purified and concentrated to a working stock (e.g., 7.2 µM in 10 mM phosphate buffer, pH 7.6).

-

Compound Incubation: TTR is pre-incubated with a molar excess of this compound (or vehicle control) for a set period (e.g., 30 minutes) at room temperature to allow for binding.

-

Acidification: Amyloid fibril formation is initiated by acidifying the protein solution to a pH between 4.2 and 4.6 by adding a small volume of an acidic buffer (e.g., 200 mM acetate buffer). The final TTR concentration is typically 3.6 µM.

-

Incubation and Monitoring: The mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

-

Quantification: Fibril formation is quantified by adding Thioflavin T (ThT) to the aliquots. ThT fluorescence emission (at ~482 nm) increases significantly upon binding to amyloid fibrils. The reduction in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of aggregation.

-

Confirmation: Results can be confirmed visually using transmission electron microscopy (TEM) to observe the presence or absence of fibrillar structures.

This assay is considered the gold standard for evaluating the efficacy of TTR kinetic stabilizers under physiological conditions (i.e., in human plasma).[15] It directly measures the rate of TTR tetramer dissociation.

Methodology:

-

Materials: Endogenous TTR in human plasma from a patient or healthy donor; a substoichiometric amount of purified, tagged TTR homotetramers (e.g., FLAG-tagged TTR).

-

Initiation: The subunit exchange reaction is initiated by adding the FLAG-tagged TTR to the human plasma sample containing endogenous, untagged TTR. This compound or a vehicle control is present in the plasma.

-

Mechanism: As endogenous tetramers dissociate, their monomers can reassemble with monomers from dissociated tagged tetramers, forming hybrid heterotetramers (containing both tagged and untagged subunits). The rate of formation of these hybrid tetramers is directly proportional to the rate of tetramer dissociation.

-

Time-Course Sampling: Aliquots of the reaction are taken at multiple time points over a period (e.g., up to 72 hours). Further subunit exchange in the aliquots is immediately stopped, often by adding a fluorogenic small molecule that rapidly binds and arrests the process.[16]

-

Separation and Quantification: The different TTR species (fully tagged, hybrid, and untagged) are separated. Historically, this was done by SDS-PAGE and Western blot.[17] More advanced methods use techniques like ion exchange chromatography to separate the species based on charge differences imparted by the tags.[17]

-

Analysis: The rate of dissociation is determined by quantifying the amount of hybrid tetramer formed over time. A potent kinetic stabilizer like this compound will significantly reduce the rate of appearance of the hybrid species compared to the control.[16][18]

Clinical and Pharmacodynamic Evidence

Clinical studies, although often retrospective or open-label due to this compound's generic status, have provided evidence supporting its mechanism of action in patients. Treatment with this compound is associated with changes in biomarkers indicative of TTR stabilization and a slowing of disease progression.

| Parameter | Baseline (Mean) | Follow-up (Mean) | Change | P-value | Study Context | Source |

| Serum TTR (mg/dL) | 21.0 | 32.0 | +11.0 | 0.01 | Retrospective, 81 ATTR-CM patients (12 treated), 1-year follow-up. | [9] |

| Troponin I (ng/mL) | 0.08 | 0.07 | -0.01 | 0.01 | Retrospective, 81 ATTR-CM patients (41 treated), 1-year follow-up. | [9] |

| Left Atrial Volume Index (mL/m²) | 54.0 | 52.6 | -1.4 | 0.002 | Retrospective, 81 ATTR-CM patients (41 treated), 1-year follow-up. | [9] |

| NT-proBNP (pg/mL) | 853.1 | 783.4 | -69.7 | 0.407 | Prospective, 17 ATTRv-PN patients, ~27-month follow-up. (Change not significant) | [11] |

| Interventricular Septum (cm) | 1.35 | 1.44 | +0.09 | 0.078 | Prospective, 17 ATTRv-PN patients, ~32-month follow-up. (Change not significant) | [11] |

Note: Data from different studies are presented for illustrative purposes and are not directly comparable due to varying patient populations and study designs.

The increase in serum TTR levels is a key pharmacodynamic marker of stabilization.[9] Unstable TTR is cleared more rapidly from circulation; therefore, when this compound stabilizes the tetramer, its half-life increases, leading to higher measured concentrations in the blood.[9][12] Studies have shown that this compound treatment can delay the progression of neuropathy and preserve quality of life in patients with hereditary ATTR.[5] In cardiac amyloidosis, it has been associated with stabilization of cardiac structure and function and improved survival.[9][19] However, its use requires careful patient monitoring due to potential renal and gastrointestinal side effects associated with NSAIDs.[5][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]

- 5. Novel Therapies for Transthyretin Amyloidosis [uspharmacist.com]

- 6. A look into amyloid formation by transthyretin: aggregation pathway and a novel kinetic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Amyloidosis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Stabilization of Cardiac Function With this compound in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orally administered this compound stabilizes transthyretin against dissociation required for amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound versus tafamidis on neuropathy and cardiomyopathy in hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. revespcardiol.org [revespcardiol.org]

- 14. Safety and efficacy of this compound in transthyretin cardiac amyloidosis - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 15. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The use of this compound for transthyretin cardiac amyloidosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Diflunisal: A Potential Epigenetic Modulator in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), has emerged as a compound of interest in oncology due to its potential as an epigenetic modulator. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer, with a specific focus on its epigenetic mechanisms of action. The primary mechanism identified to date is the inhibition of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), leading to alterations in histone acetylation and subsequent changes in gene expression. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development efforts in this area. Notably, current research has not established a direct link between this compound and the modulation of DNA methylation in cancer.

Introduction to this compound and Epigenetic Modulation in Cancer

This compound is a difluorophenyl derivative of salicylic acid traditionally used for its analgesic and anti-inflammatory properties.[1] Its mechanism of action in this context involves the inhibition of cyclooxygenase (COX) enzymes.[2] However, recent studies have unveiled a novel anticancer activity of this compound that is independent of its COX-inhibitory function. This activity stems from its ability to modulate the epigenome, specifically by inhibiting the histone acetyltransferases p300 and CBP.[3][4]

Epigenetic modifications, such as histone acetylation and DNA methylation, are heritable changes that regulate gene expression without altering the DNA sequence itself.[5] Dysregulation of these modifications is a hallmark of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes.[5][6] Epigenetic modulators, therefore, represent a promising class of anticancer agents.

Mechanism of Action: Inhibition of p300/CBP Histone Acetyltransferases

The primary epigenetic mechanism of this compound in cancer reported to date is the direct inhibition of the sister proteins p300 and CBP.[3][4] These proteins are crucial co-activators that acetylate histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation. By inhibiting p300/CBP, this compound can suppress the expression of genes involved in cell growth and proliferation.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound in inhibiting the p300/CBP signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's activity as a p300/CBP inhibitor and its anticancer effects.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | p300 | In vitro HAT assay | 996 µM | --INVALID-LINK-- |

| This compound-CoA | p300/CBP | In vitro HAT assay | 20 µM | --INVALID-LINK-- |

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | This compound | Suppression of cell growth | --INVALID-LINK-- |

| Mouse Model of Leukemia | Leukemia | This compound | Stopped cancer progression and shrunk tumors | --INVALID-LINK-- |

| PC-3 | Prostate Adenocarcinoma | This compound derivatives | IC50 values of 41.8 µM and 11.7 µM for compounds 6 and 10, respectively | --INVALID-LINK-- |

Effect on DNA Methylation

A thorough review of the current scientific literature reveals no direct evidence to suggest that this compound modulates DNA methylation or the activity of DNA methyltransferases (DNMTs) in the context of cancer. While this compound's role as a histone acetylation modulator is established, its potential impact on this other critical epigenetic mechanism remains an open area for future investigation. Researchers are encouraged to explore this potential connection to gain a more complete understanding of this compound's epigenetic effects in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the epigenetic modulating effects of this compound.

p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of this compound on p300/CBP.

Materials:

-

Recombinant p300 or CBP enzyme

-

Histone H3 or H4 substrate

-

Acetyl-CoA (radiolabeled or with a detection tag)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone substrate, and p300/CBP enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acetic acid).

-

Measure the incorporation of the acetyl group into the histone substrate using a scintillation counter for radiolabeled Acetyl-CoA or other appropriate detection methods.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to assess the effect of this compound on the levels of specific histone acetylation marks in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K56) and total histones (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cancer cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and extract total protein.

-

Quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound treatment alters the association of acetylated histones with specific gene promoters.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing buffers

-

Antibody against a specific histone acetylation mark (e.g., anti-acetyl-H3K56)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA in this compound-treated and control cells using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (e.g., by sonication).

-

Immunoprecipitate the chromatin with an antibody specific to the histone acetylation mark of interest.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin and reverse the cross-links.

-

Purify the DNA.

-

Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using qPCR.

Cell Viability Assay (MTT/MTS)

This assay is used to measure the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for a desired period (e.g., 24, 48, 72 hours).

-

Add MTT or MTS reagent to each well and incubate.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential epigenetic modulator for cancer therapy. Its established mechanism as a p300/CBP inhibitor provides a solid foundation for its further development as an anticancer agent, particularly in hematological malignancies where p300/CBP plays a critical role. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to build upon this knowledge.

Future research should focus on several key areas:

-

Investigating the link to DNA methylation: As highlighted, the effect of this compound on DNA methylation remains unexplored. Studies investigating changes in global DNA methylation, as well as methylation at specific gene promoters, following this compound treatment are warranted.

-

Elucidating the full spectrum of histone modifications: While the focus has been on histone acetylation, the broader impact of this compound on other histone marks should be investigated.

-

In vivo efficacy and safety: Further preclinical and clinical studies are needed to establish the therapeutic window and efficacy of this compound in various cancer types, both as a monotherapy and in combination with other anticancer agents.

By addressing these questions, the full potential of this compound as an epigenetic modulator in cancer can be realized, potentially offering a repurposed therapeutic option for patients.

References

- 1. mdpi.com [mdpi.com]

- 2. DNA methyltransferase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound treatment is associated with improved survival for patients with early stage wild-type transthyretin (ATTR) amyloid cardiomyopathy: the Boston University Amyloidosis Center experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Diflunisal's Role in the Inhibition of p300 and CREB-Binding Protein (CBP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), inhibits the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). We will delve into the quantitative data, experimental methodologies, and the signaling pathways affected by this inhibition, offering valuable insights for researchers in epigenetics and drug discovery.

Introduction to p300/CBP and this compound

The paralogous proteins p300 (also known as EP300) and CBP are crucial transcriptional co-activators that possess intrinsic histone acetyltransferase (HAT) activity.[1] They play a pivotal role in regulating gene expression by catalyzing the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the lysine residues of histones and other non-histone proteins.[1] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating transcription. Given their central role in cellular processes, the dysregulation of p300/CBP activity has been implicated in various diseases, including cancer.[2]

This compound is an FDA-approved drug that belongs to the salicylate class of NSAIDs.[3] While its primary clinical use is for pain and inflammation, recent studies have uncovered a novel mechanism of action for this compound and its parent compound, salicylate. They have been identified as inhibitors of p300 and CBP, suggesting a new avenue for their therapeutic application, particularly in oncology.[4][5]

Mechanism of Inhibition: Competitive Binding with Acetyl-CoA

This compound exerts its inhibitory effect on p300 and CBP through a specific and direct mechanism. It acts as a competitive inhibitor by binding to the catalytic HAT domain of these enzymes and competing with the acetyl-CoA substrate.[3][4] This direct competition prevents the transfer of the acetyl group to lysine residues on histone and non-histone protein substrates. Kinetic analyses have confirmed this competitive inhibition with respect to acetyl-CoA, while showing noncompetitive inhibition against histone substrates.[3] This novel epigenetic regulatory mechanism is independent of other known pathways for salicylates, such as cyclooxygenase inhibition or AMPK activation.[4][6]

The inhibition of p300/CBP by this compound leads to a global reduction in protein acetylation within cells. This includes the hypoacetylation of various histone marks, with AcH3K56 being particularly sensitive, as well as non-histone proteins involved in critical signaling pathways like NF-κB (p65 subunit) and p53.[4][7]

Quantitative Data on p300/CBP Inhibition

The inhibitory potency of this compound and related compounds has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Potency of this compound and Salicylate against p300/CBP

| Compound | Target | IC50 | Assay Type |

| This compound | p300 | 996 µM | In Vitro HAT Assay |

| Salicylate | p300 | 10.2 mM | In Vitro HAT Assay |

| Salicylate | CBP | 5.7 mM | In Vitro HAT Assay |

Data sourced from Shirakawa et al., 2016.[3]

Table 2: Comparison of p300 Inhibition by this compound and Other Salicylate-like Drugs

| Compound | Drug Class | p300 IC50 |

| Repaglinide | Antidiabetic | 374 µM |

| Mycophenolic Acid | Immunosuppressant | 664 µM |

| This compound | NSAID | 996 µM |

Data sourced from Shirakawa et al., 2016.[3]

Table 3: Cellular vs. In Vitro p300 Inhibition

| Compound | IC50 in HEK293T cells | IC50 in In Vitro HAT Assay |

| Salicylic Acid | Significantly Lower | 10.2 mM |

| This compound | Significantly Lower | 996 µM |

The IC50 values for both salicylic acid and this compound were observed to be significantly lower in cellular assays (HEK293T cells) compared to in vitro HAT assays.[4][8] This suggests that cellular metabolism or other intracellular factors may enhance their inhibitory potency.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize this compound as a p300/CBP inhibitor.

4.1. In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300/CBP and its inhibition by this compound.

-

Materials:

-

Recombinant p300 or CBP catalytic domain.

-

Core histones (e.g., from calf thymus).

-

[¹⁴C]-labeled Acetyl-CoA.

-

This compound or other test compounds.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

SDS-PAGE gels and autoradiography equipment.

-

-

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, histones, and the recombinant p300 or CBP enzyme.

-

Add varying concentrations of this compound (or DMSO as a control) to the reaction mixtures.

-

Initiate the reaction by adding [¹⁴C]-labeled Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of the ¹⁴C-acetyl group into the histones.

-

Quantify the band intensities using software like ImageJ to determine the level of acetylation and calculate the IC50 values.[4]

-

4.2. Thermal Stability Assay

This biophysical assay confirms the direct binding of an inhibitor to its target protein.

-

Materials:

-

Purified p300 HAT domain (often a catalytically inactive mutant to ensure homogeneity).[3]

-

SYPRO Orange dye.

-

Real-time PCR instrument capable of performing a thermal melt.

-

This compound.

-

-

Protocol:

-

Incubate the purified p300 HAT domain with increasing concentrations of this compound for 30 minutes.

-

Add SYPRO Orange dye to the protein-inhibitor mixtures.

-

Place the samples in the real-time PCR instrument.

-

Heat the samples gradually from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C), monitoring the fluorescence of the SYPRO Orange dye.

-

The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined. A decrease in Tm in the presence of the compound indicates direct binding and destabilization.[3]

-

4.3. Cellular Acetylation Assay (Western Blot)

This assay assesses the effect of this compound on protein acetylation within a cellular context.

-

Materials:

-

Cell line of interest (e.g., HEK293T, Kasumi-1).[9]

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer).

-

Primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K56) or acetylated non-histone proteins (e.g., anti-acetyl-p65).

-

Secondary antibodies.

-

Western blot equipment.

-

-

Protocol:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[9]

-

Harvest and lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against specific acetylated proteins and loading controls (e.g., total histone H3).

-

Incubate with the appropriate secondary antibodies.

-

Detect the signal using a chemiluminescence-based system.

-

Analyze the changes in acetylation levels relative to the loading control.[9]

-

Downstream Cellular Effects and Therapeutic Implications

The inhibition of p300/CBP by this compound triggers significant downstream cellular consequences, highlighting its therapeutic potential.

-

Epigenetic Reprogramming: By reducing histone acetylation, this compound can alter chromatin structure and modulate gene expression programs.

-

Inhibition of Oncogenic Pathways: In certain cancers, such as t(8;21) acute myeloid leukemia (AML), the fusion protein AML1-ETO relies on p300 for its oncogenic activity. This compound has been shown to decrease the acetylation of AML1-ETO and suppress the growth of these leukemia cells both in vitro and in vivo.[4][10]

-

Induction of Apoptosis: The suppression of p300 activity by this compound leads to apoptosis in p300-dependent cancer cells. This effect can be rescued by overexpressing p300, confirming that the cell-killing effect is on-target.[3][7]

These findings suggest that this compound and its derivatives could be repurposed as anti-cancer agents, particularly for malignancies that are dependent on p300/CBP activity.

Conclusion

This compound represents a fascinating example of drug repurposing, with a well-established anti-inflammatory agent demonstrating a distinct and potent epigenetic mechanism of action. Its ability to competitively inhibit the HAT activity of p300 and CBP by targeting the acetyl-CoA binding site provides a valuable chemical tool for studying the roles of these master regulators. Furthermore, the anti-leukemic effects observed in preclinical models underscore the potential for developing this compound or its derivatives into novel epigenetic therapies for cancer and other diseases driven by aberrant p300/CBP activity. Further research into the structure-activity relationship and the development of more potent analogs is a promising direction for future drug discovery efforts.

References

- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salicylate, this compound and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]

- 4. Salicylate, this compound and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. primo.pugetsound.edu [primo.pugetsound.edu]

- 6. elifesciences.org [elifesciences.org]

- 7. elifesciences.org [elifesciences.org]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. Figures and data in Salicylate, this compound and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]

- 10. Salicylate, this compound and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anti-Tumor Activities of Diflunisal Amide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) from the salicylate class, has long been recognized for its analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Emerging research has unveiled a promising new dimension to this molecule: the potent anti-tumor activities of its amide derivatives. By modifying the carboxylic acid group of this compound into various amide functionalities, including thiosemicarbazides and 1,2,4-triazoles, scientists have synthesized a new class of compounds with significant cytotoxic effects against various cancer cell lines.[2] This technical guide provides an in-depth overview of the synthesis, anti-tumor activities, and mechanisms of action of these promising derivatives, intended to serve as a resource for researchers in oncology and drug development.

Synthesis of this compound Amide Derivatives

The general synthesis of this compound amide derivatives involves a multi-step process starting from this compound. The carboxylic acid moiety of this compound is typically activated to facilitate amide bond formation with a variety of amines.

A common synthetic route involves:

-

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group on the biphenyl ring of this compound is often protected, for example, through acetylation.

-

Activation of the carboxylic acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an anhydride. This can be achieved using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC).

-

Amide bond formation: The activated this compound derivative is then reacted with a desired amine (e.g., a heterocyclic amine, an aliphatic amine, or a substituted aniline) to form the corresponding amide. A base is often used to neutralize the acid generated during the reaction.[3]

-

Deprotection: If a protecting group was used, it is removed in the final step to yield the target this compound amide derivative.

For the synthesis of thiosemicarbazide and 1,2,4-triazole derivatives, the synthetic pathway is extended. This compound hydrazide is first synthesized, which then serves as a key intermediate for reaction with various isothiocyanates to yield thiosemicarbazides. These can be further cyclized under basic conditions to form 1,2,4-triazole-3-thiones.[2]

In Vitro Anti-Tumor Activity

A growing body of evidence demonstrates the cytotoxic and anti-proliferative effects of this compound amide derivatives across a range of human cancer cell lines. The anti-tumor activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cytotoxicity Data

The following tables summarize the reported IC50 values for various this compound amide derivatives against different cancer cell lines.

Table 1: Anti-tumor Activity of this compound Thiosemicarbazide Derivatives [2]

| Compound | Cancer Cell Line | IC50 (µM) |

| 6 | PC-3 (Prostate) | 41.8 |

| 10 | PC-3 (Prostate) | 11.7 |

Table 2: Anti-tumor Activity of this compound 1,2,4-Triazole-3-thione Derivatives [2]

| Compound | Cancer Cell Line | IC50 (µM) |

| 15 | T47D (Breast) | Active (IC50 not specified) |

| 16 | T47D (Breast) | Active (IC50 not specified) |

| 16 | HCT-116 (Colon) | Active (IC50 not specified) |

Table 3: Anti-tumor Activity of Other this compound Amide Derivatives [4]

| Compound | Cancer Cell Line | Inhibition Rate (%) at 10 µM |

| 6j | Ishikawa (Endometrial) | 89.3 |

| 7o | Ishikawa (Endometrial) | 92.1 |

| 8c | Ishikawa (Endometrial) | 88.7 |

| 6j | A549 (Lung) | 54.7 |

| 7o | A549 (Lung) | 48.2 |

| 8c | A549 (Lung) | 45.3 |

Note: Some studies report activity without specifying the exact IC50 value.

Mechanisms of Anti-Tumor Action

The anti-cancer effects of this compound amide derivatives are believed to be multifactorial, involving the modulation of several key signaling pathways that are often dysregulated in cancer.

COX-2 Inhibition

This compound itself is a known selective inhibitor of COX-2.[5] The overexpression of COX-2 is implicated in the pathogenesis of several cancers, where it promotes inflammation, angiogenesis, and cell proliferation while inhibiting apoptosis.[6][7] Many this compound amide derivatives are designed to retain or enhance this COX-2 inhibitory activity, which is considered a primary mechanism for their anti-tumor effects.[2]

Below is a diagram illustrating the COX-2 signaling pathway and its role in cancer progression.

Inhibition of p300/CBP Histone Acetyltransferases

A more recently discovered mechanism of action for this compound and its derivatives is the inhibition of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[8] These proteins are crucial transcriptional co-activators that play a role in the expression of numerous genes involved in cell proliferation, survival, and differentiation.[9] Overexpression of p300/CBP is observed in various cancers, and their inhibition has been shown to induce apoptosis and suppress tumor growth.[8][10] this compound has been found to inhibit p300-dependent leukemia cell growth both in vitro and in vivo.[11]

The following diagram illustrates the role of p300/CBP in cancer and its inhibition by this compound derivatives.

Induction of Apoptosis

This compound amide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anti-tumor activity. The induction of apoptosis can be a downstream effect of both COX-2 and p300/CBP inhibition. For instance, inhibition of the NF-κB signaling pathway, which is regulated by both COX-2 and p300/CBP, can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately triggering the caspase cascade and apoptosis.

The diagram below outlines the general NF-κB signaling pathway and its role in apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor activities of this compound amide derivatives.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

This compound amide derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound amide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Materials:

-

Cancer cell lines

-

This compound amide derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed and treat cancer cells with the this compound amide derivatives as described for the MTT assay.

-

After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cancer cell lines

-

This compound amide derivatives

-

PBS

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the compounds for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with the PI staining solution.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the exploration and evaluation of this compound amide derivatives as potential anti-tumor agents.

Conclusion and Future Directions

This compound amide derivatives represent a promising class of compounds with significant anti-tumor potential. Their multifaceted mechanisms of action, including the inhibition of COX-2 and p300/CBP, offer multiple avenues for therapeutic intervention in oncology. The data presented in this guide highlight the potent cytotoxic effects of these derivatives against a variety of cancer cell lines.

Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of this compound amide derivatives to explore the structure-activity relationship (SAR) in greater detail and identify compounds with enhanced potency and selectivity.

-

In vivo efficacy studies: Evaluating the most promising candidates in animal models of cancer to assess their anti-tumor efficacy, pharmacokinetics, and safety profiles.

-

Elucidation of molecular targets: Further investigation into the specific molecular interactions of these derivatives with their target proteins to gain a deeper understanding of their mechanisms of action and to guide the design of next-generation inhibitors.

The continued exploration of this compound amide derivatives holds the potential to yield novel and effective therapeutic agents for the treatment of cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. Synthesis and biological evaluation of amide derivatives of this compound as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking and Anticancer Activity of this compound Derivatives as Cyclooxygenase Enzyme Inhibitors [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Synthesis and biological evaluation of amide derivatives of this compound as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary

Chronic inflammation is a well-established driver of carcinogenesis, creating a tumor microenvironment conducive to proliferation, survival, and metastasis[1]. Nonsteroidal anti-inflammatory drugs (NSAIDs) have long been investigated for their chemopreventive properties[2]. Diflunisal, a salicylic acid derivative, is an established NSAID traditionally used for its analgesic and anti-inflammatory effects[3][4]. Emerging research has unveiled novel mechanisms of action that position this compound as a compelling candidate for repurposing in the treatment of inflammation-related malignancies. This technical guide provides an in-depth review of this compound's anticancer mechanisms, a summary of preclinical and clinical evidence, detailed experimental protocols, and visualizations of key biological pathways.

Core Mechanisms of Action in Oncology

This compound's anticancer effects are multifaceted, extending beyond its classical role as a cyclooxygenase (COX) inhibitor. The key mechanisms include epigenetic modulation, pH-dependent cytotoxicity, and inhibition of pro-inflammatory signaling pathways.

Inhibition of Prostaglandin Synthesis via COX Enzymes

Like other NSAIDs, a primary mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins[3][4]. Prostaglandin E2 (PGE2), a major product of COX-2, is known to promote tumor growth by activating signaling pathways that control cell proliferation, apoptosis, and angiogenesis[5].

-

COX-1 and COX-2 Inhibition : this compound non-selectively inhibits both COX-1 and COX-2, reducing the formation of prostaglandins from arachidonic acid[3]. While COX-1 is constitutively expressed for physiological functions, COX-2 is frequently upregulated in various cancers, contributing to the inflammatory tumor microenvironment[6]. By decreasing prostaglandin levels in peripheral tissues, this compound mitigates a key driver of inflammation-associated cancer progression[4][5].

Epigenetic Modulation via p300/CBP Inhibition

A significant and novel anticancer mechanism of this compound involves the direct inhibition of two key epigenetic regulators: the sister proteins p300 and CREB-binding protein (CBP)[7][8]. These proteins are lysine acetyltransferases that control the expression of genes involved in cell growth and inflammation[7][8].

-

Mechanism : this compound and its parent compound, salicylate, inhibit the catalytic activity of p300/CBP by directly competing with acetyl-Coenzyme A at the catalytic site[9]. This action blocks the acetylation of lysine residues on both histone and non-histone proteins[9][10].

-

Downstream Effects : By inhibiting p300/CBP, this compound suppresses the acetylation of crucial oncoproteins and transcription factors. This includes inhibiting the acetylation of NF-κB p65, which is critical for its transcriptional activity[10]. This epigenetic regulation provides a direct link between this compound and the suppression of oncogenic signaling pathways[7][9]. Studies have shown this mechanism is particularly effective in p300-dependent leukemias, such as those expressing the AML1-ETO fusion protein[7][9][11].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is constitutively active in many cancers, promoting cell proliferation and survival[12][13][14]. This compound can inhibit this pathway through multiple mechanisms.

-

IKKβ Inhibition : Salicylates can inhibit IκB kinase β (IKKβ), preventing the degradation of the IκBα inhibitor and thereby blocking the nuclear translocation of the active p50/p65 NF-κB complex[10].

-

p300/CBP-Mediated Inhibition : As described above, this compound's inhibition of p300/CBP prevents the acetylation of the p65 subunit of NF-κB, which is required for its full transcriptional activity[10]. This represents a crucial point of convergence between epigenetic regulation and inflammatory signaling.

pH-Dependent Cytotoxicity

A distinct mechanism involves this compound's ability to induce apoptosis and "pore formation" in cancer cells in a pH-dependent manner[15]. Cancer cells often exhibit a reversed pH gradient, with a more acidic extracellular environment due to lactate efflux.

-

Lactate Antiport : this compound influx into cancer cells is coupled to lactate efflux (antiport)[16]. This process is enhanced in the acidic tumor microenvironment (pH 6.0-7.2)[15].

-

Apoptosis Induction : This enhanced influx leads to apoptosis within a specific pH range. The exact pH range for apoptosis is dependent on the concentration of this compound and its ratio to interstitial albumin[15]. For therapeutic purposes, an interstitial this compound concentration of 0.8 to 1.0 mM is suggested to induce apoptosis effectively in the acidic tumor environment while sparing normal tissues[15].

Preclinical and Clinical Evidence

Preclinical In Vitro & In Vivo Data

This compound and its derivatives have demonstrated anticancer activity across a range of preclinical models. A key study showed that this compound suppresses the growth of p300-dependent leukemia cell lines both in vitro and in vivo[7][9]. In a mouse model of leukemia, this compound treatment stopped cancer progression and resulted in tumor shrinkage[7].

| Model System | Cancer Type | Key Findings | Reference |

| In Vitro Cell Lines | p300-dependent Leukemia (AML1-ETO fusion protein) | Suppressed growth by inhibiting p300/CBP. | [7][9] |

| In Vitro Cell Lines | Prostate (PC-3), Colon (HCT-116), Breast (T47D) | Derivatives of this compound showed cytotoxic effects. Activity varied by cell line and chemical modification. | [6][17][18] |

| In Vivo Mouse Model | Leukemia (Xenograft) | Stopped cancer progression and shrunk tumors. | [7] |

| In Vivo Rat Model | Experimental Arthritis | Demonstrated analgesic and anti-inflammatory effects, with higher response in arthritic animals. | [19] |

Note: Some studies focus on this compound derivatives, which may have enhanced potency or selectivity compared to the parent compound[6].

Clinical Trial Data

Direct clinical trials of this compound for cancer treatment are limited; however, data from related studies provide valuable insights into dosage, safety, and potential efficacy. A clinical trial using salicylic acid in patients with hematologic cancers found it to be safe. Another observational study followed patients with advanced solid tumors treated with salicylate therapy, including intravenous this compound[2]. Much of the recent clinical data comes from this compound's use in treating transthyretin amyloidosis (ATTR), where it acts as a TTR stabilizer[20][21]. While the mechanism is different, these trials establish a profile for chronic administration.

| Study Focus | Patient Population | Dosage / Administration | Key Outcomes / Observations | Reference |

| Advanced Solid Tumors | 10 patients with various advanced carcinomas | Initial dose: 35 mg/kg IV; Subsequent: 30 mg/kg IV (4 days/week for 2 weeks) | Case reports suggested a connection between decreasing circulating tumor cells (CTCs) and tumor remission. | [2] |

| Cancer Pain | 47 patients with moderate to severe cancer pain | 500 mg orally, twice a day | Superior pain reduction compared to dipyrone, especially in patients with bone metastasis. | [22] |

| Transthyretin Cardiac Amyloidosis (ATTR-CA) | 30 patients | 250 mg orally, every 12 hours | Associated with lower mortality compared to untreated controls. Adverse events included worsening renal function and gastric intolerance. | [21] |

| Familial Amyloidotic Polyneuropathy (FAP) | 130 patients | Not specified in abstract | Randomized, placebo-controlled trial to assess neurologic disease progression. Few recognized NSAID complications occurred. | [23] |

Experimental Protocols

Detailed protocols are essential for reproducing and building upon existing research. Below are synthesized methodologies based on the literature for key in vitro and in vivo experiments.

In Vitro Assays

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture : Culture cancer cell lines (e.g., PC-3, HCT-116, T47D) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂[17].

-

Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Prepare a stock solution of this compound in DMSO. Dilute to various concentrations in culture medium and add to the wells. Include a vehicle control (DMSO only).

-

Incubation : Incubate the plates for 48-72 hours.

-

Quantification : Assess cell viability using an MTT or similar colorimetric assay. Add the reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals. Measure absorbance using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

This protocol assesses this compound's effect on the acetylation of target proteins like histones or NF-κB.

-

Cell Treatment : Culture cells to ~80% confluency in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 6-24 hours).

-

Protein Extraction : Lyse the cells using RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A, sodium butyrate).

-

Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies specific for acetylated proteins (e.g., acetyl-p65, acetyl-H3K56) and total protein controls (e.g., total p65, total H3).

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Animal Models

This protocol, based on published findings, evaluates the in vivo efficacy of this compound[7][9].

-

Animal Model : Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human cells[24].

-

Cell Implantation : Inject a human leukemia cell line known to be p300-dependent (e.g., Kasumi-1, which expresses AML1-ETO) intravenously or subcutaneously into the mice.

-

Tumor Growth Monitoring : Monitor the animals for signs of disease progression. If tumors are subcutaneous, measure their volume with calipers regularly. For systemic disease, monitor body weight and overall health.

-

Treatment Protocol : Once tumors are established or disease is evident, randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control daily. Dosing should be based on prior pharmacokinetic and tolerability studies.

-

Endpoint Analysis : At the end of the study period (determined by tumor burden or animal health), euthanize the mice. Excise tumors and/or collect relevant tissues (e.g., bone marrow, spleen).

-

Outcome Measures : Analyze tumor weight/volume, perform histological analysis of tissues, and conduct molecular analyses (e.g., Western blot for protein acetylation) on tumor samples to confirm the mechanism of action.

Conclusion and Future Directions

This compound presents a promising, multi-modal approach to treating inflammation-related cancers. Its ability to inhibit COX enzymes, modulate the epigenome via p300/CBP, and suppress the critical NF-κB pathway provides a strong rationale for its repurposing. Preclinical data, particularly in leukemia, is encouraging, and clinical data from other indications provides a foundation for designing oncology-focused trials.

Future research should focus on:

-

Identifying Predictive Biomarkers : Determining which tumors (e.g., those with high COX-2 expression or p300/CBP dependency) are most likely to respond to this compound.

-

Combination Therapies : Investigating this compound in combination with standard chemotherapy or targeted agents to enhance efficacy and overcome resistance.

-

Optimized Drug Delivery : Developing novel formulations to improve drug delivery to the tumor site and minimize systemic side effects associated with chronic NSAID use[25].

-

Prospective Clinical Trials : Conducting well-designed clinical trials in specific cancer types, such as hematologic malignancies or solid tumors with a strong inflammatory component, to definitively assess the safety and efficacy of this compound as an anticancer agent.

References

- 1. Interplay between inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of advanced solid tumours with NSAIDs: Correlation of quantitative monitoring of circulating tumour cells and positron emission tomography-computed tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Prostaglandins and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking and Anticancer Activity of this compound Derivatives as Cyclooxygenase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ancient Anti-Inflammatory Drug Has Cancer-Fighting Properties [gladstone.org]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Salicylate, this compound and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]

- 10. Salicylate, this compound and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]

- 11. Salicylate, this compound and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. EP1656147A1 - this compound for the treatment of cancer - Google Patents [patents.google.com]

- 16. cancertreatmentsresearch.com [cancertreatmentsresearch.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound pharmacodynamics in experimental arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdnewsline.com [mdnewsline.com]

- 21. Safety and efficacy of this compound in transthyretin cardiac amyloidosis - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 22. A comparison of two nonsteroidal antiinflammatory drugs (this compound versus dipyrone) in the treatment of moderate to severe cancer pain: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The this compound Trial: study accrual and drug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Understanding the Binding of Diflunisal to Transthyretin (TTR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that serves as a transporter for thyroxine and retinol (via retinol-binding protein).[1] Under certain conditions, including aging or genetic mutations, the TTR tetramer can dissociate into its constituent monomers. This dissociation is the rate-limiting step in a cascade of misfolding and aggregation, leading to the formation of amyloid fibrils.[1][2] The deposition of these fibrils in various tissues, particularly the nerves and heart, results in a group of progressive and often fatal diseases known as transthyretin amyloidosis (ATTR).

A key therapeutic strategy for ATTR is the kinetic stabilization of the native TTR tetramer, which prevents its dissociation into amyloidogenic monomers.[1][2] Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), has been repurposed as a TTR stabilizer.[1] It binds to the thyroxine-binding sites of TTR, enhancing the stability of the tetramer and thereby inhibiting amyloid fibril formation.[1][2] This technical guide provides an in-depth overview of the binding of this compound to TTR, including quantitative binding data, detailed experimental protocols, and a visualization of the stabilization mechanism.

Quantitative Analysis of this compound-TTR Binding

The efficacy of this compound as a TTR kinetic stabilizer is dependent on its binding affinity for TTR and its concentration in plasma. Several studies have quantified these parameters, providing a basis for understanding its therapeutic effect.

| Parameter | Value | Method | Source |

| Dissociation Constant (KD1) | 75 nM | Subunit Exchange | [3] |

| Dissociation Constant (KD2) | 1.1 µM | Subunit Exchange | [3] |

| Dissociation Constant from Albumin (KD,Alb) | 1.2 - 1.4 µM | Subunit Exchange | [3] |

| Effective Plasma Concentration | 250 µM | Subunit Exchange | [3] |

| TTR Dissociation Reduction at 250 µM | 95% | Subunit Exchange | [3] |

| Plasma Concentration for 10% Dissociation Rate | 172 - 188 µM | Subunit Exchange | [3] |

| Binding Stoichiometry in vivo (250 mg bid) | >0.95 (approx. 1.75 corrected) | Not Specified | [4] |

| Mean Plasma Concentration (250 mg bid) | 146 ± 39 µM | Not Specified | [4] |

| Mean Plasma Concentration (Clinical Studies) | 281 ± 144 µM | HPLC | [3] |

Mechanism of TTR Stabilization by this compound

The primary mechanism by which this compound stabilizes TTR is through its binding to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer. This binding event introduces favorable interactions that increase the energetic barrier for tetramer dissociation, the crucial first step in amyloidogenesis.

Mechanism of TTR stabilization by this compound.

Experimental Protocols

X-ray Crystallography of the TTR-Diflunisal Complex

This protocol outlines the general steps for determining the crystal structure of the TTR-Diflunisal complex.

Experimental workflow for X-ray crystallography.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n). The following is a generalized protocol for studying the interaction between TTR and this compound.

1. Sample Preparation:

-

Express and purify recombinant human TTR to >95% purity.

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

-

The final buffer for both TTR and this compound must be identical to minimize heats of dilution. A commonly used buffer is a phosphate or Tris-based buffer at physiological pH.

-

Thoroughly degas both the TTR and this compound solutions immediately before the experiment to prevent air bubbles.

2. Experimental Setup:

-

The TTR solution is placed in the sample cell of the calorimeter. A typical starting concentration is in the range of 10-50 µM.

-

The this compound solution is loaded into the injection syringe at a concentration 10-20 times that of the TTR in the cell.

-

The experiment is conducted at a constant temperature, typically 25°C or 37°C.

3. Titration:

-

A series of small, precise injections of the this compound solution are made into the TTR solution in the sample cell.

-

The heat change associated with each injection is measured.

-

The titration continues until the TTR binding sites are saturated with this compound, at which point the heat of injection will be equal to the heat of dilution.

4. Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of this compound to TTR.

-